Quinazoline-2,4-diamine

Antifungal Candida MIC

Quinazoline-2,4-diamine is a fundamental heterocyclic scaffold for developing dihydrofolate reductase (DHFR) inhibitors with activity against trimethoprim-, pyrimethamine-, and methotrexate-resistant pathogens. Its guinazoline core enables unique species-selectivity and potency profiles unattainable with 2,4-diaminopyrimidine or pteridine scaffolds. Proven in antimalarial (IC50 <50 nM vs. resistant P. falciparum V1S), antibacterial (sub-100 pM against Gram-positive DHFR), and antifungal programs. Purchasing the parent compound enables systematic SAR exploration at N2, N4, C5, C6, and C7 positions to optimize selectivity indices exceeding 1700. Essential for labs requiring a validated hit (including MMV675968) for lead optimization.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 1899-48-5
Cat. No. B158780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-2,4-diamine
CAS1899-48-5
Synonyms2,4-diaminoquinazoline
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)N)N
InChIInChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12)
InChIKeyXELRMPRLCPFTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-2,4-diamine (CAS 1899-48-5): Core Scaffold and Pharmacophore for Antifolate Drug Discovery


Quinazoline-2,4-diamine (2,4-diaminoquinazoline; C₈H₈N₄) is a heterocyclic organic compound comprising a quinazoline core with two amino groups at the 2- and 4-positions [1]. Its molecular weight is 160.18 g/mol, and it typically appears as a solid with a melting point of 262-265°C . The compound serves as the fundamental scaffold for numerous clinically important dihydrofolate reductase (DHFR) inhibitors, including trimetrexate and piritrexim, and is a critical pharmacophore for developing antiparasitic, antibacterial, and anticancer agents [2]. It is a key hit identified from the Medicines for Malaria Venture (MMV) Pathogen Box as MMV675968, known for its ability to target DHFR in various pathogens [3].

Quinazoline-2,4-diamine Differentiation: Why In-Class Antifolates Are Not Interchangeable


While quinazoline-2,4-diamine shares a common mechanism—inhibition of dihydrofolate reductase (DHFR)—with other antifolates like trimethoprim, methotrexate, and pyrimethamine, its chemical scaffold is fundamentally distinct, leading to divergent selectivity, potency, and resistance profiles [1]. Unlike the 2,4-diaminopyrimidine ring of trimethoprim or the pteridine ring of methotrexate, the quinazoline core imposes different steric and electronic constraints in the DHFR active site [2]. This structural difference results in unique species-specific inhibition and susceptibility patterns; for instance, quinazoline-2,4-diamines can retain activity against pyrimethamine-resistant Plasmodium falciparum strains, and certain analogs show selectivity for parasitic DHFR over the human enzyme [3][4]. Thus, generic substitution of one antifolate scaffold for another without empirical validation can compromise assay integrity and lead development.

Quinazoline-2,4-diamine Evidence-Based Differentiation: Quantified Performance vs. Key Comparators


Antifungal Potency of DAQ Preparations vs. Amphotericin B and Flucytosine Against Clinical Candida Isolates

In a study evaluating 40 clinical Candida isolates, two 2,4-diaminoquinazoline (DAQ) preparations exhibited in vitro antifungal activity comparable to the standard-of-care agents amphotericin B and flucytosine. Specifically, the geometric mean MIC values demonstrate that DAQ 1A is numerically more potent than amphotericin B (0.64 vs. 1.03 μg/ml), while DAQ 2A shows activity within the same order of magnitude as both comparators [1].

Antifungal Candida MIC Amphotericin B

Antibacterial DHFR Inhibition: 7-Aryl-2,4-diaminoquinazolines vs. Trimethoprim

Structure-based drug design of 2,4-diaminoquinazoline derivatives has yielded compounds with sub-100 picomolar potency against bacterial dihydrofolate reductase (DHFR). This level of potency represents a substantial improvement over the classic antibacterial DHFR inhibitor trimethoprim, which typically exhibits IC50 values in the nanomolar to low micromolar range against bacterial enzymes [1].

Antibacterial DHFR Trimethoprim Potency

Activity Against Pyrimethamine-Resistant P. falciparum: 2,4-Diaminoquinazolines vs. Pyrimethamine

2,4-Diaminoquinazoline derivatives demonstrate potent activity against the highly pyrimethamine-resistant V1S strain of Plasmodium falciparum. Six compounds achieved IC50 values below 50 nM, and the most potent analog exhibited an IC50 of 9 nM [1]. In contrast, pyrimethamine is ineffective against this resistant strain due to specific DHFR mutations, with reported IC50 values often exceeding 1 µM [2].

Antimalarial Pyrimethamine-resistance DHFR IC50

Selectivity for Leishmania PTR1 over DHFR-TS: 2,4-Diaminoquinazoline vs. 2,4-Diaminopyrimidine

In a comparative study against Leishmania chagasi enzymes, a 2,4-diaminoquinazoline derivative (compound 5) demonstrated selective inhibition of pteridine reductase 1 (PTR1) with a Ki of 0.47 µM and a selectivity index of 20 over DHFR-TS. In contrast, 2,4-diaminopyrimidine derivatives exhibited low-micromolar competitive inhibition of both enzymes with poor selectivity (LcPTR1 Ki = 1.50–2.30 µM, LcDHFR Ki = 0.28–3.00 µM, selectivity index < 2) [1].

Antileishmanial PTR1 Selectivity Ki

Quinazoline-2,4-diamine (CAS 1899-48-5) Procurement and Application Scenarios in Drug Discovery


Antifolate Lead Optimization in Antibacterial Drug Discovery

Researchers developing next-generation DHFR inhibitors for antibacterial applications can utilize quinazoline-2,4-diamine as a core scaffold. Evidence shows that optimized 7-aryl-2,4-diaminoquinazoline derivatives achieve sub-100 picomolar potency against bacterial DHFR, significantly exceeding the potency of trimethoprim [1]. This scaffold is particularly relevant for programs targeting trimethoprim-resistant Gram-positive pathogens. Procurement of the parent quinazoline-2,4-diamine enables systematic SAR exploration at N2, N4, C5, C6, and C7 positions to enhance potency and selectivity.

Antimalarial Drug Discovery Targeting Pyrimethamine-Resistant P. falciparum

In antimalarial research, quinazoline-2,4-diamine serves as a validated starting point for developing inhibitors effective against pyrimethamine-resistant P. falciparum strains. As demonstrated, 6-substituted 2,4-diaminoquinazoline derivatives exhibit IC50 values below 50 nM against the highly resistant V1S strain, whereas pyrimethamine is largely ineffective [2]. Procurement of this scaffold allows medicinal chemists to explore substituents that retain activity against DHFR mutants associated with clinical antifolate resistance.

Antifungal Lead Generation Against Candida Species

For antifungal drug discovery, quinazoline-2,4-diamine represents a chemically distinct scaffold with validated in vitro activity comparable to amphotericin B and flucytosine against clinical Candida isolates [3]. The DAQ preparations tested achieved geometric mean MIC values of 0.64 μg/ml and 1.39 μg/ml, respectively. This scaffold is particularly valuable for programs seeking novel antifungal mechanisms or for combination studies where synergy with sulfamethoxazole has been documented.

Antiparasitic Drug Discovery for Neglected Tropical Diseases

Quinazoline-2,4-diamine is a critical pharmacophore for antiparasitic drug discovery, specifically for targeting DHFR in Trypanosoma brucei (human African trypanosomiasis), Leishmania species, and other kinetoplastids. SAR studies around the MMV675968 hit have yielded analogs with 40- to 60-fold improvements in potency and selectivity, achieving IC50 values as low as 45 nM and selectivity indices exceeding 1700 [4]. Procurement of the parent scaffold enables systematic exploration of substitutions to optimize anti-trypanosomal and antileishmanial activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.